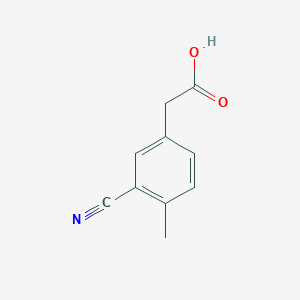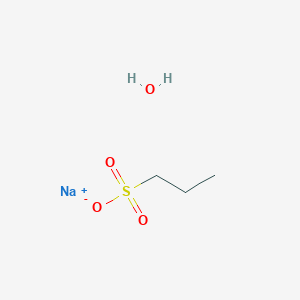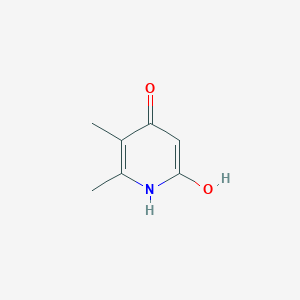
2-sulfanyl-1,3-benzoxazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sulfanyl-1,3-benzoxazol-4-ol: . This compound is characterized by a bromine atom attached to a benzodioxane ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-1,4-benzodioxane can be synthesized from 1,4-benzodioxane via bromination with bromine in acetic acid . This reaction typically involves the addition of bromine to the benzodioxane ring, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: While specific industrial production methods for 6-Bromo-1,4-benzodioxane are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,4-benzodioxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Alkoxycarbonylation Reactions: It reacts with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Alkoxycarbonylation: Sodium tert-butoxide and carbon monoxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzodioxane derivatives can be formed.
Alkoxycarbonylation Product: 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester.
Scientific Research Applications
6-Bromo-1,4-benzodioxane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of chiral diphosphines such as SYNPHOS and DIFLUORPHOS.
Pharmaceutical Research: It serves as a building block for the development of potential pharmaceutical compounds.
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-benzodioxane primarily involves its reactivity as an aryl halide. The bromine atom attached to the benzodioxane ring makes it susceptible to nucleophilic substitution reactions, allowing it to form various derivatives. These derivatives can interact with different molecular targets and pathways, depending on their specific functional groups and structures.
Comparison with Similar Compounds
- 3,4-Ethylenedioxybromobenzene
- 4-Bromo-1,2-ethylenedioxybenzene
- 6-Bromo-2,3-dihydro-1,4-benzodioxine
Comparison: 6-Bromo-1,4-benzodioxane is unique due to its specific substitution pattern on the benzodioxane ring. This unique structure allows it to participate in specific chemical reactions that may not be feasible with other similar compounds. For instance, its ability to undergo alkoxycarbonylation reactions to form carboxylic acid esters is a distinctive feature .
Properties
IUPAC Name |
2-sulfanyl-1,3-benzoxazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(11)10-5/h1-3,9H,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDCJUYCWFLPPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-oxo-4-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate](/img/structure/B7946255.png)
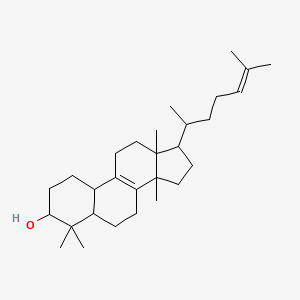
![(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B7946264.png)
![(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B7946279.png)
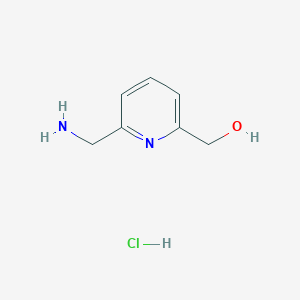
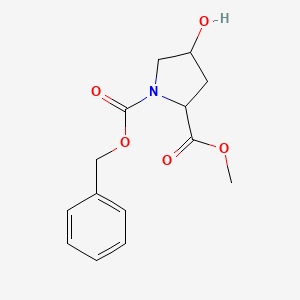

![ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B7946310.png)
![Glycine, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B7946316.png)
